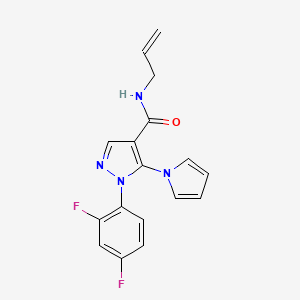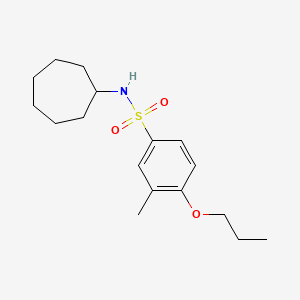![molecular formula C20H27NO3S B15106158 1-[(6-Butoxynaphthalen-2-yl)sulfonyl]-4-methylpiperidine](/img/structure/B15106158.png)
1-[(6-Butoxynaphthalen-2-yl)sulfonyl]-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-Butoxynaphthalen-2-yl)sulfonyl]-4-methylpiperidine is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a butoxynaphthalene moiety attached to a sulfonyl group, which is further connected to a methylpiperidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-butoxynaphthalen-2-yl)sulfonyl]-4-methylpiperidine typically involves a multi-step process. One common method includes the following steps:
Naphthalene Derivative Preparation: The starting material, 6-butoxynaphthalene, is synthesized through the alkylation of naphthalene with butyl bromide in the presence of a strong base such as sodium hydride.
Sulfonylation: The 6-butoxynaphthalene is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl group, forming 6-butoxynaphthalene-2-sulfonyl chloride.
Piperidine Derivative Preparation: Separately, 4-methylpiperidine is prepared through the alkylation of piperidine with methyl iodide.
Coupling Reaction: Finally, the 6-butoxynaphthalene-2-sulfonyl chloride is reacted with 4-methylpiperidine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1-[(6-Butoxynaphthalen-2-yl)sulfonyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
1-[(6-Butoxynaphthalen-2-yl)sulfonyl]-4-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(6-butoxynaphthalen-2-yl)sulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of MurD ligase, preventing the enzyme from catalyzing the formation of peptide bonds in bacterial cell wall synthesis . This inhibition disrupts the cell wall formation, leading to bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
N-[(6-butoxynaphthalen-2-yl)sulfonyl]-D-glutamic acid: Another sulfonamide derivative with similar structural features.
Naphthalene N-sulfonyl-D-glutamic acid derivatives: A class of compounds with sulfonamide groups attached to naphthalene rings.
Uniqueness
1-[(6-Butoxynaphthalen-2-yl)sulfonyl]-4-methylpiperidine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanism of action.
Propiedades
Fórmula molecular |
C20H27NO3S |
|---|---|
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
1-(6-butoxynaphthalen-2-yl)sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C20H27NO3S/c1-3-4-13-24-19-7-5-18-15-20(8-6-17(18)14-19)25(22,23)21-11-9-16(2)10-12-21/h5-8,14-16H,3-4,9-13H2,1-2H3 |
Clave InChI |
CBBXFJHZTSOBQT-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCC(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxyaniline](/img/structure/B15106078.png)
![N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B15106087.png)
![6-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B15106089.png)
![N,N-dimethyl-3-(4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide](/img/structure/B15106092.png)

![9-[(2-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B15106097.png)

![5-(2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B15106114.png)
![Ethyl 4-({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B15106116.png)
![5-Benzothiazolecarboxamide,n-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B15106128.png)
![2-(2-chlorophenyl)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B15106130.png)
![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B15106138.png)

![[(4-Bromo-2-methoxyphenyl)sulfonyl]-3-pyridylamine](/img/structure/B15106154.png)
